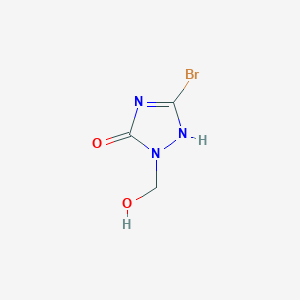
5-bromo-2-(hydroxymethyl)-1H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “5-bromo-2-(hydroxymethyl)-1H-1,2,4-triazol-3-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(hydroxymethyl)-1H-1,2,4-triazol-3-one involves specific reaction conditions and reagents. The detailed synthetic route typically includes multiple steps, each requiring precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The methods used in industrial settings are designed to be cost-effective while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-2-(hydroxymethyl)-1H-1,2,4-triazol-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecular structures .
Scientific Research Applications
5-bromo-2-(hydroxymethyl)-1H-1,2,4-triazol-3-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or tool for studying biological processes. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various materials and chemicals .
Mechanism of Action
The mechanism by which 5-bromo-2-(hydroxymethyl)-1H-1,2,4-triazol-3-one exerts its effects involves specific molecular targets and pathways. The compound interacts with particular enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Understanding these interactions is crucial for developing new applications and improving existing ones .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-bromo-2-(hydroxymethyl)-1H-1,2,4-triazol-3-one can be identified based on their chemical structure and properties. These compounds may share similar functional groups or molecular frameworks, making them useful for comparative studies .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
5-bromo-2-(hydroxymethyl)-1H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O2/c4-2-5-3(9)7(1-8)6-2/h8H,1H2,(H,5,6,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUUPQNEWBGOSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N1C(=O)N=C(N1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(N1C(=O)N=C(N1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














